molecular formula C8H9BrN2O2 B2582649 2-Bromo-N-methoxy-N-methylisonicotinamide CAS No. 656257-69-1

2-Bromo-N-methoxy-N-methylisonicotinamide

Cat. No. B2582649
CAS RN: 656257-69-1
M. Wt: 245.076
InChI Key: OOGALSDKTFQSKW-UHFFFAOYSA-N
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Description

2-Bromo-N-methoxy-N-methylisonicotinamide is an organobromine compound . It has a molecular weight of 245.08 and its IUPAC name is 2-bromo-N-methoxy-N-methylisonicotinamide . The compound is typically a white to yellow sticky oil to solid .


Molecular Structure Analysis

The InChI code for 2-Bromo-N-methoxy-N-methylisonicotinamide is 1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a white to yellow sticky oil to solid . It has a molecular weight of 245.08 . The InChI key for the compound is OOGALSDKTFQSKW-UHFFFAOYSA-N .

Safety and Hazards

The compound has a GHS07 pictogram . The signal word for the compound is “Warning” and it has hazard statements H302 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-bromo-N-methoxy-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGALSDKTFQSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=NC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-methoxy-N-methylisonicotinamide

Synthesis routes and methods I

Procedure details

In a round-bottomed flask, 2.0 g of 2-bromoisonicotinic acid, 1.1 g of N,O-dimethylhydroxylamine hydrochloride, 3.8 g of 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide and 3.2 ml of pyridine are placed in 50 ml of tetrahydrofuran. The mixture is stirred at ambient temperature for 40 h. The mixture is concentrated, and the residue is taken up in 50 ml of ethyl acetate and 50 ml of water. The organic phase is washed with 50 ml of a 1N solution of sodium hydroxide and 50 ml of a saturated solution of sodium chloride, dried over magnesium sulphate and then concentrated under reduced pressure. 2.0 g of compound are obtained.
Quantity
2 g
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1.1 g
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3.8 g
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reactant
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3.2 mL
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reactant
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50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-pyridine-4-carboxylic acid (11.83 g, 58.56 mmol) in DMSO (100 mL) are added HOBt (9.49 g, 70.30 mmol) and HBTU (26.70 g, 70.30 mmol). The mixture is stirred at room temperature for 20 min, then N,O-dimethylhydroxylamine HCl (6.28 g, 64.41 mmol) and diisopropylethylamine (22.72 g, 175.68 mmol) are added to the mixture. After stirring at room temperature for 3 h, the reaction mixture is diluted with water and extracted with EtOAc. The combined organic layers are washed with water, sat. NaHCO3, brine, dried over Na2SO4, filtered and concentrated down. The crude product is purified by flash chromatography on silica gel (EtOAc/Hexane: 10%˜40%) to give 2-Bromo-N-methoxy-N-methyl-isonicotinamide (12.4 g, 86%) as a white solid. M/Z=245.0
Quantity
11.83 g
Type
reactant
Reaction Step One
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Quantity
9.49 g
Type
reactant
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Quantity
26.7 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
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6.28 g
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reactant
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22.72 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

2-Bromo-isonicotinic acid (0.5 g, 2.47 mmol) was dissolved in dry THF (10 mL). 2-Chloro-4,6-dimethoxy[1,3,5]triazine (0.77 g, 4.4 mmol) and diisopropylethylamine (0.96 g, 0.74 mmol) were added and the solution was stirred for 1 hour after which N,O-dimethyl hydroxylamine hydrochloride (0.241 g, 2.47 mmol) was added. The mixture was stirred for a further 16 hours at room temperature and then diluted with water (15 mL). The aqueous mixture was then extracted with EtOAc (3×10 mL). The combined organics were washed successively with a saturated aqueous Na2CO3, 1N aqueous HCl and then brine. The organic phase was dried (Na2SO4) and then evaporated to dryness. Purification by SiO2 chromatography (eluting with EtOAc/hexane; 2:1) gave a product which was then suspended in Et2O. The insoluble material was removed by filtration and the filtrate was evaporated in vacuo to give 2-bromo-N-methoxy-N-methyl-isonicotinamide (0.342 g, 56%). MS(ESI) m/z 244.9 (M+H)+
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
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reactant
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0.96 g
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reactant
Reaction Step Two
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0.241 g
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reactant
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15 mL
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods V

Procedure details

To 2-bromoisonicotinic acid, (25.2 g, 124 mmol), HOBt (20.2 g, 149 mmol) and O,N-dimethyl-hydroxylamine hydrochloride (14.6 g, 149 mmol) in DMF (150 mL) at 0° C., was added diisopropylethyalamine (26.0 mL, 149 mmol). EDC (28.6 g, 149 mmol) was then added and the mixture stirred at room temperature for 1 hour. The mixture was then poured into ice cold water (500 mL) and the resulting solution extracted with EtOAc (3×150 mL). The combined organic fraction was were washed with water (2×200 mL), 0.5 M HCl (200 mL), sat. NaHCO3 solution, brine (200 mL) and then dried (MgSO4). The solvent was evaporated in vacuo to give 2-bromo-N-methoxy-N-methyl-isonicotinamide (23 g, 75%)
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
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Quantity
150 mL
Type
solvent
Reaction Step One
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Quantity
28.6 g
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reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
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reactant
Reaction Step Three

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